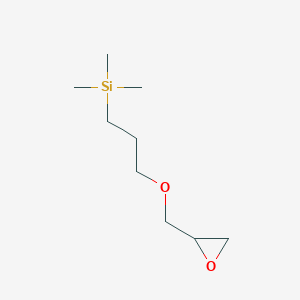

Glycidyloxypropyltrimethylsilane

Description

BenchChem offers high-quality Glycidyloxypropyltrimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycidyloxypropyltrimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

107814-75-5 |

|---|---|

Molecular Formula |

C9H20O2Si |

Molecular Weight |

188.34 g/mol |

IUPAC Name |

trimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |

InChI |

InChI=1S/C9H20O2Si/c1-12(2,3)6-4-5-10-7-9-8-11-9/h9H,4-8H2,1-3H3 |

InChI Key |

VNTPGSZQKARKHG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCCOCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 3-Glycidyloxypropyltrimethoxysilane (GPTMS)

Executive Summary & Nomenclature Clarification

This guide details the physicochemical properties, reactivity profiles, and experimental applications of 3-Glycidyloxypropyltrimethoxysilane (GPTMS) (CAS: 2530-83-8).

CRITICAL NOMENCLATURE NOTE: The term "3-glycidyloxypropyltrimethylsilane" is frequently encountered in literature but often represents a nomenclature error for the industry-standard coupling agent 3-Glycidyloxypropyltrimethoxysilane (GPTMS) .

-

GPTMS (Trimethoxy): Contains three hydrolyzable methoxy groups (-Si(OCH3)3), enabling covalent bonding to inorganic surfaces (glass, silica, metals).[1] This is the primary reagent used in drug development and surface engineering.

-

Trimethyl Analog: Contains three non-hydrolyzable methyl groups (-Si(CH3)3). This molecule is chemically inert towards inorganic hydroxyls and acts solely as a monofunctional epoxide or a hydrophobic capping agent.

Scope: This whitepaper focuses on the reactive Trimethoxy (GPTMS) variant due to its critical role in bioconjugation and silica surface modification, while noting specific contrasts with the trimethyl analog where relevant.

Physicochemical Profile

GPTMS is a bifunctional organosilane possessing a reactive organic epoxide and hydrolyzable inorganic methoxysilyl groups.[1] Its dual nature allows it to bridge organic biomolecules and inorganic substrates.

Table 1: Key Physicochemical Constants

| Property | Value | Context/Notes |

| IUPAC Name | [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane | Standard nomenclature |

| Common Acronyms | GPTMS, GLYMO, KH-560 | Industry standard codes |

| CAS Registry Number | 2530-83-8 | Unique identifier |

| Molecular Formula | C9H20O5Si | Bifunctional structure |

| Molecular Weight | 236.34 g/mol | Monomeric form |

| Appearance | Colorless, transparent liquid | Low viscosity |

| Density | 1.070 g/mL at 25 °C | Slightly denser than water |

| Boiling Point | 120 °C at 2 mmHg | High boiling point; requires vacuum for distillation |

| Refractive Index ( | 1.429 | Optical matching for glass/silica |

| Flash Point | > 110 °C (Closed Cup) | Combustible, not highly flammable |

| Solubility | Soluble in alcohols, ketones, aliphatic esters | Reacts with water (Hydrolysis) |

| Viscosity | ~3 cSt at 25 °C | Comparable to water-like fluids |

Structural Analysis & Reactivity Mechanisms

The utility of GPTMS in drug development stems from its ability to undergo orthogonal reactions at its two termini.

The Silane Terminus (Inorganic Anchor)

The trimethoxysilane group (-Si(OCH3)3) is the anchor. In the presence of water and a catalyst (acid or base), it undergoes hydrolysis to form silanols (-Si(OH)3), releasing methanol. These silanols then condense with surface hydroxyls (on silica nanoparticles or glass) to form stable siloxane bonds (Si-O-Si).

-

Contrast with Trimethyl: The trimethyl analog (-Si(CH3)3) lacks these hydrolyzable groups. It cannot anchor to silica surfaces via this mechanism and is effectively "blind" to inorganic hydroxyls.

The Epoxide Terminus (Organic Linker)

The glycidyl ether group contains a strained epoxide ring. This ring is highly reactive towards nucleophiles commonly found in biomolecules:

-

Amines (Primary/Secondary): Ring opening to form

-amino alcohols. -

Thiols: Ring opening to form

-hydroxy thioethers. -

Hydroxyls: Ring opening (under acidic/basic catalysis) to form ethers.

Diagram 1: GPTMS Hydrolysis & Condensation Pathway

Caption: Step-wise mechanism of GPTMS activation. Methoxy groups hydrolyze to silanols, which then condense with the substrate to form a covalent siloxane bond.

Applications in Drug Development

Functionalization of Silica Nanoparticles (SNPs)

GPTMS is the "gold standard" for converting inert silica nanoparticles into reactive platforms for drug delivery.

-

Mechanism: The silane end anchors to the SNP surface. The epoxide end remains exposed, providing a handle to covalently attach drugs, antibodies, or PEG chains.

-

Protocol Insight: Precise control of pH (usually pH 4.0–5.5) during silanization prevents self-polymerization of GPTMS in solution, ensuring a monolayer rather than a messy multilayer.

Surface Passivation & Biocompatibility

While GPTMS is a linker, its trimethyl analog (if used) or a methyl-capped silane is often used to passivate remaining silanols to reduce non-specific protein adsorption. However, GPTMS itself creates a hydrophilic surface (post-hydrolysis of the epoxide) that resists fouling better than bare silica.

Immobilization of Enzymes/Proteins

The epoxide ring reacts spontaneously with surface lysine residues (amines) on proteins at physiological pH (7.4–8.5). This allows for "one-step" immobilization without the need for complex activation reagents like EDC/NHS.

Experimental Protocol: Aqueous Silanization of Glass

This protocol describes the coating of glass slides or silica beads with GPTMS to create an epoxy-functionalized surface.

Reagents:

Workflow:

-

Substrate Preparation: Clean glass slides with Piranha solution (3:1 H2SO4:H2O2) for 30 min to generate surface -OH groups. Caution: Piranha solution is explosive with organics.

-

Silane Solution Prep: Prepare a 2% (v/v) solution of GPTMS in 95% Ethanol.

-

Acidification: Adjust pH to 4.5–5.0 using Acetic Acid. This catalyzes hydrolysis of methoxy groups while stabilizing the silanol species against premature condensation.

-

Reaction: Immerse slides in the solution for 1–2 hours at Room Temperature (RT).

-

Washing: Rinse 3x with Ethanol to remove physically adsorbed (unbound) silanes.

-

Curing (Critical Step): Bake slides at 110 °C for 30–60 minutes. This drives the condensation reaction (Si-OH + HO-Surface -> Si-O-Surface + H2O), locking the coating permanently.

Diagram 2: Silanization Workflow

Caption: Operational workflow for creating a stable epoxy-silane monolayer on inorganic substrates.

Safety & Handling

-

Hazard Identification: GPTMS causes serious eye damage (H318). It is not classified as a mutagen, but the epoxide group implies potential alkylating activity.

-

Methanol Generation: Hydrolysis releases methanol. Ensure adequate ventilation.

-

Storage: Moisture sensitive. Store under nitrogen or argon. If the liquid turns cloudy, it indicates polymerization (formation of polysiloxanes) and should be discarded.

References

-

PubChem. (n.d.). Compound Summary: (3-Glycidyloxypropyl)trimethoxysilane.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Silane Coupling Agents).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. (3--缩水甘油丙氧基)三甲氧基硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-Glycidyloxypropyl)trimethoxysilane, 98% - 2530-83-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 4. sioresin.com [sioresin.com]

- 5. CN102933626A - Thermosetting resin composition and display device - Google Patents [patents.google.com]

Glycidyloxypropyltrimethylsilane (GPTMS): A Molecular-Level Examination of Structure and Steric Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Glycidyloxypropyltrimethylsilane (GPTMS), a bifunctional organosilane, is a cornerstone molecule in materials science and bioconjugation, prized for its ability to bridge organic and inorganic domains. Its efficacy, however, is not merely a function of its constituent chemical groups but is profoundly influenced by their three-dimensional arrangement and the resulting steric landscape. This guide provides a detailed examination of the GPTMS molecular structure, focusing on the concept of steric hindrance. We will dissect the molecule's architecture, explore how its conformational flexibility and the spatial bulk of its trimethylsilyl group dictate the reactivity of its terminal epoxy, and present methodologies for its characterization. This analysis aims to provide researchers with a deeper, mechanistically grounded understanding to optimize its use in applications ranging from surface modification to advanced drug delivery systems.

The Architectural Blueprint of a Molecular Bridge: Deconstructing GPTMS

Glycidyloxypropyltrimethylsilane is an ambiphilic molecule, featuring a hydrolyzable trimethylsilyl group for inorganic surface anchoring and a reactive glycidyl (epoxy) group for covalent bonding to organic polymers or biomolecules. These two ends are connected by a flexible propyl linker, a feature that is critical to its function and steric profile.

The molecule can be segmented into three key functional regions:

-

The Silane Headgroup (-Si(CH₃)₃): This is the inorganic-reactive terminus. The three methyl groups attached to the silicon atom are not just for hydrolysis control; they create a significant zone of steric bulk. This spatial "shield" influences how GPTMS molecules pack on a surface and can sterically hinder adjacent reactive sites.

-

The Propyl Linker (-CH₂CH₂CH₂-): This aliphatic chain provides a crucial spatial separation between the silane and epoxy functionalities. Its conformational freedom, arising from rotation around the carbon-carbon single bonds, allows the epoxy group to orient itself away from the surface, but this flexibility is not infinite and is governed by energetic penalties associated with certain conformations.

-

The Glycidyl Ether Terminus: This region contains the highly reactive epoxy (oxirane) ring. The ring's reactivity is susceptible to nucleophilic attack, enabling covalent linkage to a wide array of organic and biological entities. However, the accessibility of this ring to incoming nucleophiles is directly modulated by the steric environment created by the rest of the molecule and its neighbors when immobilized on a surface.

Below is a diagram illustrating the distinct functional regions of the GPTMS molecule.

Caption: Functional regions of the GPTMS molecule.

Steric Hindrance: The Unseen Regulator of Reactivity

Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate and outcome of a chemical reaction. In GPTMS, this phenomenon is a critical determinant of its performance, particularly in surface functionalization applications.

The primary source of steric hindrance is the bulky trimethylsilyl headgroup. When GPTMS molecules self-assemble on a substrate like silica or glass, the volume occupied by these groups prevents an ideally dense packing of the silanes. This creates a "forest" of molecules where the spacing is dictated by the footprint of the headgroups. The consequence is twofold:

-

Surface Coverage Density: The maximum achievable density of GPTMS on a surface is sterically limited. The cross-sectional area of the hydrated silanetriol (the reactive intermediate) is approximately 0.40 nm², which dictates the packing density on the substrate.

-

Epoxy Group Accessibility: The spacing between adjacent GPTMS molecules directly impacts the accessibility of the terminal epoxy rings. In a densely packed layer, an incoming nucleophile (e.g., an amine group on a protein) must navigate a crowded environment, which can significantly lower the reaction rate compared to a free GPTMS molecule in solution.

The flexibility of the propyl linker provides a degree of mitigation. It allows the epoxy group to project away from the surface, emerging from the most sterically congested region. However, this same flexibility can also lead to "back-biting," where the epoxy group of one molecule is hindered by the propyl chain of its neighbor.

The following diagram illustrates the concept of steric hindrance in a self-assembled monolayer (SAM) of GPTMS on a substrate.

Caption: Steric hindrance in a GPTMS monolayer affecting nucleophile access.

Methodologies for Structural and Steric Analysis

A multi-pronged approach combining spectroscopic, imaging, and computational techniques is essential for a comprehensive understanding of GPTMS structure and its implications.

Spectroscopic Confirmation of Covalent Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of GPTMS. The proton NMR spectrum provides clear, assignable peaks for the methyl protons on the silicon atom, the distinct protons along the propyl chain, and those on the glycidyl ether group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. Characteristic absorption bands confirm the integrity of the molecule:

-

Si-O-Si stretching: ~1100-1000 cm⁻¹ (appears after hydrolysis and condensation)

-

C-H stretching (aliphatic): ~2940-2870 cm⁻¹

-

Epoxy ring vibrations: ~910 cm⁻¹ and ~840 cm⁻¹

Table 1: Key Spectroscopic Signatures for GPTMS

| Technique | Functional Group | Characteristic Signal/Peak |

| ¹H NMR | Trimethylsilyl (-Si(CH₃)₃) | Singlet, ~0.1 ppm |

| Propyl Chain (-CH₂CH₂CH₂-) | Multiplets, ~0.6, 1.6, 3.1-3.7 ppm | |

| Glycidyl Group (-OCH₂CH(O)CH₂) | Multiplets, ~2.6, 2.8, 3.1 ppm | |

| FTIR | Epoxy Ring | Asymmetric stretch, ~910 cm⁻¹ |

| C-O-C (Ether) | Stretch, ~1100 cm⁻¹ |

Protocol: Characterization of a GPTMS-Modified Surface via Contact Angle Goniometry

This protocol provides a method to assess the hydrophobicity of a surface before and after GPTMS modification, which is an indirect measure of the monolayer's quality and is influenced by molecular packing.

Objective: To measure the change in surface energy as a result of GPTMS functionalization.

Materials:

-

Silicon wafers or glass slides

-

Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone cleaner

-

Anhydrous toluene

-

Glycidyloxypropyltrimethylsilane (GPTMS)

-

Deionized water

-

Contact angle goniometer

Methodology:

-

Substrate Cleaning: Clean the silicon/glass substrate by immersion in Piranha solution for 30 minutes or exposure to a UV/Ozone cleaner for 15 minutes to generate surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive).

-

Rinsing and Drying: Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen gas.

-

GPTMS Solution Preparation: Prepare a 1-2% (v/v) solution of GPTMS in anhydrous toluene.

-

Surface Modification: Immerse the cleaned, dry substrates in the GPTMS solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

-

Rinsing: Remove the substrates from the solution and rinse sequentially with toluene, then ethanol, and finally deionized water to remove any physisorbed molecules.

-

Curing: Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking between adjacent silane molecules.

-

Contact Angle Measurement: Measure the static water contact angle on the unmodified (cleaned) and the GPTMS-modified substrates. A successful modification will result in a significant increase in the contact angle (e.g., from <10° to >60°), indicating the presence of the more hydrophobic organic layer.

Computational Workflow for Steric Analysis

Computational modeling, particularly using Density Functional Theory (DFT), offers unparalleled insight into the 3D structure and electronic properties of GPTMS.

Objective: To calculate the stable conformation and generate a steric map of the GPTMS molecule.

The following diagram outlines a typical workflow for this computational analysis.

The Double-Edged Sword: A Guide to the Thermodynamic Stability and Reactivity of Trimethylsilyl Epoxides

An In-Depth Technical Guide

Foreword: Beyond a Simple Three-Membered Ring

Epoxides, or oxiranes, are foundational building blocks in modern organic synthesis, prized for the synthetic versatility unlocked by their inherent ring strain.[1][2] The introduction of a trimethylsilyl (TMS) group adjacent to this strained ring, creating an α,β-epoxysilane, fundamentally alters its electronic landscape and thermodynamic profile. This guide moves beyond a cursory look at ring-opening reactions to provide a deep, mechanistically-grounded analysis of the factors governing the stability of these unique structures. Understanding the delicate balance between thermodynamic stability and kinetic reactivity is paramount for professionals seeking to exploit these synthons for the precise construction of complex molecules in pharmaceutical and materials science. We will explore how the silicon atom, through a combination of steric and electronic effects, directs reaction pathways, often leading to outcomes starkly different from their non-silylated counterparts. This is not merely a story of a strained ring, but a narrative of how a strategically placed functional group can dictate molecular destiny.

Core Thermodynamic Principles: The "Why" Behind Reactivity

The behavior of a trimethylsilyl epoxide is governed by a confluence of factors. While the ~13-27 kcal/mol of ring strain provides the foundational driving force for reactivity, the silicon atom introduces unique electronic influences that are critical to understanding and predicting reaction outcomes.[3][4][5]

The Inherent Instability: Ring Strain

Like all epoxides, the three-membered ring forces C-C-O bond angles to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[6] This angular distortion and the associated eclipsing interactions are the primary sources of ring strain, making the epoxide a potent electrophile susceptible to ring-opening by a vast array of nucleophiles.[1][2][7] This relief of strain is a powerful thermodynamic driving force for nearly all reactions involving this moiety.

The Silicon Effect: Electronic Influence and Regiochemical Control

The presence of a trimethylsilyl group introduces two dominant electronic effects that dictate the regioselectivity of ring-opening reactions:

-

The β-Silyl Effect: Silicon is known to stabilize a positive charge on a β-carbon atom through hyperconjugation. In the transition state of an acid-catalyzed ring-opening, where a partial positive charge develops on one of the epoxide carbons, this effect strongly favors placing the charge on the carbon adjacent (β) to the silicon atom. This leads to the preferential cleavage of the Cα-O bond.[8]

-

Steric Hindrance: The bulky trimethylsilyl group presents a significant steric shield. In reactions proceeding via a direct SN2 mechanism, such as base-catalyzed openings, nucleophilic attack is sterically hindered at the silicon-bearing carbon (Cα). Consequently, attack preferentially occurs at the less-hindered β-carbon.[9][10]

The Ultimate Driving Force: The Si-O Bond

A cardinal rule in silicon chemistry is the immense thermodynamic stability of the silicon-oxygen bond (Bond Dissociation Energy ≈ 110 kcal/mol). This stability is the driving force behind characteristic rearrangements of organosilicon compounds, most notably the Brook rearrangement, where a silyl group migrates from carbon to an adjacent oxygen anion.[11] As we will see, this rearrangement is a key, often irreversible, pathway that defines the reactivity landscape of trimethylsilyl epoxides.

Reaction Pathways: A Dichotomy of Control

The thermodynamic and kinetic factors discussed above manifest in distinct, predictable reaction pathways. The choice of acidic or basic conditions fundamentally alters the regiochemical and stereochemical outcome of the ring-opening, providing a powerful tool for synthetic chemists.

Acid-Catalyzed Ring-Opening: The β-Silyl Effect in Action

Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[12][13] The subsequent nucleophilic attack proceeds via a transition state with significant SN1 character. The β-silyl effect stabilizes the developing positive charge on the α-carbon, thus directing the nucleophile to attack this position.

This regioselectivity is a cornerstone of α,β-epoxysilane chemistry, enabling the synthesis of β-hydroxysilanes, which are versatile synthetic intermediates.[8]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2,3-epoxypropyl)trimethylsilane (1.30 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and deionized water (10 mL). Cool the solution to 0°C using an ice-water bath.

-

Acid Addition: While stirring, add 1.0 mL of 1.0 M aqueous HCl (1 mmol, 0.1 eq.) dropwise over 2 minutes.

-

Monitoring: Allow the reaction to stir at 0°C, warming slowly to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system until the starting epoxide spot is consumed.

-

Quenching: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 20 mL) until effervescence ceases and the aqueous layer is neutral (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Self-Validation & Characterization: The crude product is purified by flash column chromatography. The expected outcome is the formation of the trans-diol product. Successful synthesis is validated by ¹H NMR spectroscopy, which will show a characteristic shift for the protons on the carbon bearing the hydroxyl group, and IR spectroscopy, which will show a broad O-H stretch around 3300 cm⁻¹.

Base-Catalyzed Ring-Opening: Steric Dominance

In contrast to the acid-catalyzed pathway, base-catalyzed ring-opening proceeds via a classic SN2 mechanism.[4][9] A strong nucleophile directly attacks one of the epoxide carbons. Due to the steric bulk of the trimethylsilyl group, the attack occurs preferentially at the less-hindered β-carbon. This results in the cleavage of the Cβ-O bond, a regiochemical outcome opposite to that of the acid-catalyzed reaction.

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium methoxide in situ.

-

Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add (2,3-epoxypropyl)trimethylsilane (1.30 g, 10 mmol) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extraction & Workup: Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Self-Validation & Characterization: Purification by chromatography yields the desired product. The regiochemical outcome is confirmed by ¹H and ¹³C NMR, which will distinguish between the two possible isomers based on chemical shifts and coupling patterns.

The Brook Rearrangement: The Irreversible Silyl Migration

The Brook rearrangement is a thermodynamically driven, base-catalyzed intramolecular migration of a silyl group from a carbon to a nearby oxygen anion.[11] This process is particularly relevant in tandem reactions where an initial nucleophilic attack on the epoxysilane generates an alkoxide, which then triggers the rearrangement. The immense stability of the resulting Si-O bond renders this process essentially irreversible, making it a powerful tool in complex synthesis.[11][14]

This tandem sequence transforms an initial oxyanion into a valuable carbanionic species that can participate in further carbon-carbon bond-forming reactions.[15][16]

Thermal Stability Profile

The thermal stability of trimethylsilyl epoxides is a critical parameter for their storage, handling, and application in high-temperature processes. Generally, the introduction of silicon into an organic framework enhances thermal stability.[17] Poly(silyl ether)s, for instance, often exhibit decomposition onset temperatures above 350°C.[18][19]

The decomposition of silyl epoxides at elevated temperatures can proceed through complex pathways, including rearrangements and fragmentation. Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

-

Instrument Setup: Calibrate the TGA instrument using standard weight and temperature references.

-

Sample Preparation: Place 5-10 mg of the purified trimethylsilyl epoxide into a ceramic or platinum TGA pan.

-

Analysis Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), flow rate 50 mL/min.

-

Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Self-Validation & Analysis: The resulting thermogram provides key stability data. A valid experiment will show a stable baseline before decomposition and a clear, single or multi-step weight loss profile. The data is analyzed to determine T₅ and T₁₀, the temperatures at which 5% and 10% weight loss occurs, respectively, which are standard metrics for the onset of thermal decomposition.

| Compound Type | Typical T₅ Onset (°C, N₂) | Key Feature | Reference |

| Standard DGEBA Epoxy Resin | ~300 - 350 °C | Organic backbone | [20] |

| Siloxane-Enhanced Epoxy Resin | ~320 - 380 °C | Si-O-Si backbone enhances stability | [17] |

| Poly(silyl ether)s | > 350 °C | High thermal stability of Si-O-C linkage | [19] |

Note: Data is representative and can vary based on specific molecular structure and curing agents.

Conclusion and Outlook

The thermodynamic stability of epoxy groups in trimethylsilane derivatives is a nuanced interplay of classic ring strain and unique silicon-imparted electronic and steric effects. We have demonstrated that:

-

Acid-catalyzed ring-opening is governed by the β-silyl effect, leading to nucleophilic attack at the silicon-bearing α-carbon.

-

Base-catalyzed ring-opening is controlled by sterics, directing attack to the less-hindered β-carbon.

-

The formation of the highly stable Si-O bond provides a powerful thermodynamic driving force for irreversible processes like the Brook rearrangement, enabling complex molecular transformations.

-

The incorporation of the trimethylsilyl group generally imparts enhanced thermal stability compared to purely organic epoxide analogues.

The predictable and dichotomous reactivity of these molecules makes them exceptionally valuable synthons. For researchers in drug development, the ability to stereospecifically install 1,2-difunctionalized motifs is critical. For materials scientists, the enhanced thermal stability offers a pathway to more robust polymers and composites. Future research will undoubtedly focus on developing novel catalytic systems for asymmetric ring-opening and further exploring the utility of tandem rearrangement sequences in the efficient synthesis of high-value chemical targets.

References

- Brook, A. G. (1950s). The initial discovery and subsequent work on what is now known as the Brook rearrangement. While a specific paper URL isn't available from the search, the concept is well-established. [Source: vertexaisearch.cloud.google.com]

- Gassman, P. G., & Guggenheim, T. L. (1983). Opening of epoxides with trimethylsilyl cyanide. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00349a059]

- Schaumann, E., & Kirschning, A. (2018). Ring-Opening of Epoxides by Pendant Silanols. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6037592/]

- Schaus, S. E., & Britton, R. (2002). Tandem base-promoted ring opening/brook rearrangement/allylic alkylation of O-silyl cyanohydrins of beta-silyl-alpha,beta-epoxyaldehydes. Organic Letters, 4(9), 1511-4. [URL: https://pubmed.ncbi.nlm.nih.gov/11975612/]

- Britton, R., & Schaus, S. E. (2003). Tandem base-promoted ring-opening/Brook rearrangement/allylic alkylation of O-silyl cyanohydrins of beta-silyl-alpha,beta-epoxyaldehyde: scope and mechanism. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/14629141/]

- Sakamoto, R., et al. (2024). Ring-opening-isomerization anionic polymerization via Brook rearrangement. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc00144c]

- Wikipedia contributors. (2023). Brook rearrangement. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Brook_rearrangement]

- Rychnovsky, S. D., & Griesgraber, G. (2006). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562479/]

- ResearchGate. (2026). (PDF) Ring-Opening of Epoxides by Pendant Silanols. [URL: https://www.researchgate.net/publication/325715568_Ring-Opening_of_Epoxides_by_Pendant_Silanols]

- Heydari, A., et al. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/183.shtm]

- Tummatorn, J., & Dudley, G. B. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [URL: https://www.mdpi.com/1420-3049/25/19/4436]

- Hudrlik, P. F., & Kulkarni, A. K. (1997). Regiochemical Effect of an r-Trimethylsilyl Group on Epoxide Reactions with Non-nucleophilic Bases. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jo971206t]

- Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [URL: https://en.encyclopedia.pub/entry/6134]

- Banks, H. D. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. [URL: https://apps.dtic.

- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/02/02/opening-of-epoxides-with-acid/]

- PennState. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. [URL: https://psu.pb.unizin.org/orgchem/chapter/9-14-reactions-of-epoxides-ring-opening/]

- CHIMIA. (1966). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [URL: https://chimia.ch/chimia/article/view/1966/295]

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening]

- ACS Publications. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400521r]

- ResearchGate. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. [URL: https://www.researchgate.net/publication/237593922_Why_Is_Ring_Strain_Alone_Unable_to_Fully_Explain_the_Rate_Accelerations_of_Oxirane_and_Thiirane_in_Nucleophilic_Substitution]

- ResearchGate. (2022). Epoxides: methods of synthesis, reactivity, practical significance. [URL: https://www.researchgate.net/publication/363953460_Epoxides_methods_of_synthesis_reactivity_practical_significance]

- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/18-5-reactions-of-epoxides-ring-opening]

- BYJU'S. (2022). Epoxide Reactions. [URL: https://byjus.com/chemistry/epoxide-reactions/]

- ResearchGate. (2025). Thermal degradation of epoxy - Silica organic - Inorganic hybrid materials. [URL: https://www.researchgate.net/figure/TGA-curves-of-epoxy-silica-hybrid-materials-with-different-silica-contents_fig2_279822695]

- Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [URL: https://chemistry.stackexchange.com/questions/65910/different-reaction-conditions-for-hydrolysis-of-ethers-and-epoxides]

- MDPI. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [URL: https://www.mdpi.com/2073-4360/16/7/924]

- ResearchGate. (2019). Silylation of epoxidized soybean oil with triethoxysilanes, synthesis and characterization of their polyurethanes. [URL: https://www.researchgate.

- PubMed. (1990). Reaction of trimethylsilylimidazole with 5,10 beta-epoxy-3-ketosteroids: enolization and aromatization of the A-ring. [URL: https://pubmed.ncbi.nlm.nih.gov/2143439/]

- IJFMR. (2024). Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. [URL: https://www.ijfmr.com/papers/2024/7/24070801.pdf]

- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/02/10/epoxide-ring-opening-with-base/]

- MDPI. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [URL: https://www.mdpi.com/2073-4360/16/7/924/htm]

- ResearchGate. (2025). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [URL: https://www.researchgate.net/publication/342080373_Nucleophilic_ring-opening_of_epoxides_trends_in_b-substituted_alcohols_synthesis]

- Benchchem. (2025). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. [URL: https://www.benchchem.

- ACS Publications. (2026). Rapid Chemical Recycling of Eugenol-Derived Epoxy Thermosets via Cleavable Silyl Ether Linkages with High Chemical Recovery. ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.3c02377]

- ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [URL: https://www.researchgate.net/figure/Chemical-structures-of-aziridine-azetidine-oxirane-and-oxetane-and-their-ringstrains_fig1_349405629]

- Publicación. (n.d.). Between Oxirane and Phosphirane: The Spring‐loaded Oxaphosphirane Ring. [URL: https://publicacion.

- Benchchem. (2025). A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening. [URL: https://www.benchchem.com/blog/a-comparative-kinetic-study-aziridine-vs-oxirane-ring-opening/]

- PubMed. (2013). Thermochemical studies of epoxides and related compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/23551240/]

- ResearchGate. (2025). (PDF) Thermodynamic Properties of Octamethylcyclotetrasiloxane. [URL: https://www.researchgate.net/publication/340989392_Thermodynamic_Properties_of_Octamethylcyclotetrasiloxane]

- ResearchGate. (n.d.). Thermodynamic Parameters of Anionic Surfactant−Additive Systems at the Cloud Point. [URL: https://www.researchgate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chimia.ch [chimia.ch]

- 14. Ring-opening-isomerization anionic polymerization via Brook rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00144C [pubs.rsc.org]

- 15. Tandem base-promoted ring opening/brook rearrangement/allylic alkylation of O-silyl cyanohydrins of beta-silyl-alpha,beta-epoxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tandem base-promoted ring-opening/Brook rearrangement/allylic alkylation of O-silyl cyanohydrins of beta-silyl-alpha,beta-epoxyaldehyde: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijfmr.com [ijfmr.com]

- 18. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility Parameters of Glycidyloxypropyltrimethoxysilane (GPTMS) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility Parameters in GPTMS Applications

Glycidyloxypropyltrimethoxysilane (GPTMS) possesses a unique molecular structure featuring a reactive epoxy group and hydrolyzable trimethoxysilyl groups.[2] This duality allows it to act as a molecular bridge between organic and inorganic materials.[1] In the pharmaceutical and biomedical fields, GPTMS is utilized for the functionalization of surfaces for biosensors, the creation of drug delivery vehicles, and in tissue engineering scaffolds.[1][3] The success of these applications often hinges on the ability to dissolve or disperse GPTMS in a suitable organic solvent.

Solubility parameters provide a powerful predictive tool for identifying suitable solvents and understanding polymer-solvent interactions.[3][4] By quantifying the cohesive energy density of a material, these parameters allow for a rational approach to solvent selection, moving beyond simple trial-and-error methods. For drug development professionals, understanding the solubility parameters of GPTMS is critical for:

-

Formulating stable solutions: Preventing precipitation or aggregation of GPTMS during storage and use.

-

Controlling reaction kinetics: The solvent can influence the reactivity of the epoxy and methoxy groups.[5]

-

Optimizing coating and film formation: Ensuring uniform deposition of GPTMS on various substrates.

-

Predicting compatibility with other excipients: Facilitating the design of complex formulations.

This guide will delve into the theoretical underpinnings of the two most widely used solubility parameter systems: the one-dimensional Hildebrand solubility parameter and the three-dimensional Hansen solubility parameters.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The concept of the solubility parameter was first introduced by Joel H. Hildebrand. The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[6][7]

δ = (CED)¹ᐟ² = (ΔHv - RT) / Vm)¹ᐟ²

Where:

ΔHv is the heat of vaporization R is the ideal gas constant T is the temperature in Kelvin Vm is the molar volume

The guiding principle of the Hildebrand approach is "like dissolves like."[7] Materials with similar Hildebrand solubility parameters are more likely to be miscible. While a useful and straightforward concept, the Hildebrand parameter is a single value and does not account for the different types of intermolecular forces (dispersion, polar, and hydrogen bonding), which limits its predictive power, especially for polar and hydrogen-bonding systems.[6]

Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed a three-dimensional approach that subdivides the total cohesive energy into three components:

-

δD (Dispersion): Arising from London dispersion forces, which are present in all molecules.

-

δP (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Accounting for the strong interactions of hydrogen bonding.[3][4]

The relationship between the total Hildebrand solubility parameter (often denoted as δt in the context of HSP) and the three Hansen parameters is given by:

δt² = δD² + δP² + δH²

This three-dimensional representation allows for a more nuanced understanding of solubility. Two substances are considered to have a high affinity for each other if their Hansen parameters are similar. This concept is often visualized as a "solubility sphere" in a 3D Hansen space.[4] A solute's HSP is the center of this sphere, and any solvent with HSP coordinates falling within this sphere is considered a "good" solvent. The radius of this sphere (R₀) is known as the interaction radius.

The "distance" (Ra) between a solute (or GPTMS in this case) and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where the subscripts 1 and 2 refer to the solute and the solvent, respectively. The factor of 4 for the dispersion term is an empirically derived value that improves the accuracy of the model.[4]

A useful metric derived from this is the Relative Energy Difference (RED) number:

RED = Ra / R₀

-

RED < 1.0: The solvent is considered a good solvent for the solute (high affinity).

-

RED = 1.0: The solvent is on the borderline of solubility.

-

RED > 1.0: The solvent is a poor solvent for the solute (low affinity).

Experimental Determination of Hansen Solubility Parameters for GPTMS

Materials and Equipment

-

Glycidyloxypropyltrimethoxysilane (GPTMS), high purity

-

A selection of organic solvents with known Hansen Solubility Parameters (see Table 1)

-

Small, sealable glass vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

Solvent Selection

The key to an accurate HSP determination is the selection of a diverse set of solvents that span a wide range of δD, δP, and δH values. A minimum of 20-30 solvents is recommended. The selected solvents should include good solvents, poor solvents, and those with intermediate solubility for GPTMS. Preliminary screening can be done by testing the miscibility of GPTMS in a few common solvents. GPTMS is known to be soluble in alcohols, ethers, and acetone.[9]

Table 1: Recommended Organic Solvents and their Hansen Solubility Parameters (at 25 °C)

| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dioxane | 19.0 | 1.8 | 7.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 |

Note: These values are sourced from various publicly available databases and may have slight variations depending on the source.

Experimental Protocol

The following is a step-by-step methodology for determining the solubility of GPTMS in the selected solvents.

Step 1: Preparation of GPTMS-Solvent Mixtures

-

Accurately weigh a specific amount of GPTMS into a series of labeled vials. A concentration of 1-5% (w/v) is a good starting point.

-

Add a precise volume of each of the selected solvents to the respective vials.

-

Securely seal the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Thoroughly mix the contents of each vial using a vortex mixer or by placing them on a magnetic stirrer until the GPTMS is fully dispersed.

-

Place the vials in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate for a set period, typically 24-48 hours. This allows the system to reach a thermodynamic equilibrium.

Step 3: Solubility Assessment

-

After equilibration, visually inspect each vial for signs of dissolution or non-dissolution.

-

Assign a binary score to each solvent:

-

1 (Good Solvent): The GPTMS is completely dissolved, forming a clear, homogeneous solution.

-

0 (Poor Solvent): The GPTMS is present as a separate phase, or the solution is cloudy or contains visible particles.

-

-

For a more quantitative assessment, a scoring system from 1 (completely soluble) to 6 (completely insoluble) can be used to capture degrees of swelling or partial solubility.

Data Analysis and HSP Determination

The binary solubility data is then used to determine the HSP of GPTMS. This is typically done using specialized software, such as Hansen Solubility Parameters in Practice (HSPiP), which is a commercial package.[10] However, the principle can be understood as finding the center (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best separates the good solvents (score = 1) from the poor solvents (score = 0). The software uses an algorithm to find the sphere that minimizes the number of "misfits" (i.e., good solvents outside the sphere and poor solvents inside the sphere).

For those without access to specialized software, a graphical method or a spreadsheet-based solver can be employed to find an approximate solution.

Diagram 1: Experimental Workflow for HSP Determination

Caption: A flowchart illustrating the key steps in the experimental determination of Hansen Solubility Parameters for GPTMS.

Practical Applications of GPTMS Solubility Parameters

Once the Hansen Solubility Parameters for GPTMS have been determined, they can be applied to a wide range of practical challenges in research and development.

Solvent Selection and Formulation

The most direct application is the selection of optimal solvents or solvent blends for specific applications. By calculating the RED number for a wide range of solvents, researchers can quickly identify those that are most likely to dissolve GPTMS effectively. This is particularly useful for creating stable formulations for coatings, adhesives, and drug delivery systems.

Predicting Polymer Compatibility

In the context of drug delivery and biomedical devices, GPTMS is often incorporated into a polymer matrix. The HSP of both GPTMS and the polymer can be used to predict their compatibility. A smaller distance between their HSP values in Hansen space suggests better miscibility, which is crucial for the mechanical integrity and performance of the composite material.

Surface Modification and Adhesion

The effectiveness of GPTMS as an adhesion promoter depends on its ability to wet and interact with both the substrate and the over-coating material. Understanding the solubility parameters can aid in designing solvent systems that promote the uniform application of GPTMS and ensure strong interfacial bonding.

Diagram 2: Logical Relationship of HSP in Formulation Development

Caption: A diagram illustrating how the determined HSP of GPTMS, along with those of solvents and polymers, informs key formulation decisions.

Conclusion

While the precise Hansen and Hildebrand solubility parameters of glycidyloxypropyltrimethoxysilane are not readily found in scientific literature, this guide provides a robust framework for their experimental determination. By following the detailed protocol and leveraging the theoretical understanding of solubility parameters, researchers, scientists, and drug development professionals can generate this critical data. The resulting solubility parameters will serve as an invaluable tool for the rational design of formulations, the prediction of material compatibility, and the optimization of processes involving GPTMS. This empirical approach not only ensures scientific integrity but also provides field-proven insights that can accelerate innovation in the many advanced applications of this versatile organosilane.

References

- (3-GLYCİDYLOXYPROPYL)TRİMETHOXYSİLANE /SILANE COUPLING AGENT.

-

Hansen Solubility Parameters in Practice (HSPiP). Available at: [Link]

-

3-Glycidyloxypropyltrimethoxysilane - ChemBK. Available at: [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Potentials. Macromolecules. Available at: [Link]

-

Experimental Determination of Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. International Journal for Multidisciplinary Research. Available at: [Link]

-

Hansen solubility parameters. Wikipedia. Available at: [Link]

-

3-Glycidoxypropyltrimethoxysilane. ATAMAN CHEMICALS. Available at: [Link]

-

Hildebrand solubility parameter. Wikipedia. Available at: [Link]

-

Part 2 - The Hildebrand Solubility Parameter. Conservation and Art Materials Encyclopedia Online (CAMEO). Available at: [Link]

-

Hildebrand solubility parameter. chemeurope.com. Available at: [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers. Available at: [Link]

-

Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. Available at: [Link]

-

Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. Journal of Sol-Gel Science and Technology. Available at: [Link]

-

Hansen solubility parameters. Stenutz. Available at: [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction. Macromolecules. Available at: [Link]

-

HSP Basics. Hansen Solubility Parameters. Available at: [Link]

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) ≥98%. SIOResin. Available at: [Link]

-

What Is 3 Glycidyloxypropyl Trimethoxysilane Gptms. Jessica Chemicals. Available at: [Link]

-

Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews. Available at: [Link]

-

3-Glycidoxypropyltrimethoxysilane. Available at: [Link]

-

Hansen Solubility Parameters. Pirika. Available at: [Link]

-

Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. SciELO. Available at: [Link]

Sources

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. vlci.biz [vlci.biz]

- 6. Downloads | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. hansen-solubility.com [hansen-solubility.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. chemistryforsustainability.org [chemistryforsustainability.org]

Methodological & Application

Application Note: Ring-Opening Reaction Mechanism of Glycidyloxypropyltrimethylsilane with Amines

Abstract

This technical guide details the reaction mechanism, kinetics, and experimental protocols for the ring-opening of the epoxide moiety in (3-Glycidyloxypropyl)trimethylsilane (GPTMS) by amine nucleophiles. While often used as a hydrophobic model compound for its reactive cousin (the silane coupling agent GLYMO), GPTMS offers a precise platform for studying epoxy-amine kinetics without the interference of hydrolyzable alkoxy groups. This document provides researchers with self-validating protocols, mechanistic visualization, and troubleshooting frameworks to ensure high-yield conjugation in drug delivery and materials science applications.

Mechanistic Insight: The Epoxy-Amine Reaction

The reaction between GPTMS and an amine is a classic nucleophilic substitution (

The Pathway

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the epoxide.

-

Regioselectivity: For terminal epoxides like GPTMS, the attack occurs predominantly at the terminal (least substituted) carbon . This is governed by steric hindrance; the terminal carbon is more accessible than the internal carbon.

-

Proton Transfer: The resulting alkoxide intermediate abstracts a proton (either from the ammonium species or the solvent), yielding a

-amino alcohol.

Autocatalysis & Solvent Effects

The reaction rate is heavily influenced by hydrogen bonding.

-

Protic Solvents (e.g., Ethanol): The solvent acts as a hydrogen bond donor to the epoxide oxygen, increasing the polarization of the C-O bond and making the ring more susceptible to nucleophilic attack.

-

Aprotic Solvents (e.g., Toluene, THF): The reaction often exhibits autocatalytic behavior . The hydroxyl group formed in the initial product acts as a proton donor for subsequent reactions, accelerating the rate as conversion increases.

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Reaction pathway showing the regioselective attack of the amine on the terminal carbon of the GPTMS epoxide ring.

Critical Parameters & Optimization

To achieve reproducible results, three variables must be strictly controlled.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.1 : 1 (Amine:Epoxy) | A slight excess of amine prevents oligomerization (homopolymerization of epoxide) and reduces the formation of tertiary amines (over-alkylation). |

| Temperature | 60°C – 80°C | The ring-opening activation energy is moderate. Room temperature reactions are often too slow (days) for practical workflows. |

| Solvent | Ethanol or 2-Propanol | Alcohols facilitate the ring opening via H-bonding. Avoid water if using alkoxy variants (GLYMO) to prevent silane hydrolysis; for trimethyl GPTMS, water is permissible but organic alcohols are preferred for solubility. |

Experimental Protocols

Protocol A: Solution-Phase Synthesis of GPTMS-Amine Conjugates

Purpose: To validate the reaction kinetics and synthesize a model conjugate using Benzylamine (model amine) and GPTMS.

Materials:

-

(3-Glycidyloxypropyl)trimethylsilane (GPTMS) [>98%]

-

Benzylamine [>99%]

-

Solvent: Absolute Ethanol (anhydrous)

-

Equipment: Reflux condenser, N2 atmosphere, Magnetic stirrer.

Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of Benzylamine (1.07 g) in 15 mL of absolute ethanol.

-

Addition: Add 10 mmol of GPTMS (approx. 1.88 g) dropwise over 5 minutes while stirring at room temperature.

-

Note: Equimolar ratios are used here for precise kinetic characterization; for functionalization, use amine excess.

-

-

Reaction: Heat the mixture to 60°C (oil bath) under a nitrogen blanket. Stir for 4–6 hours .

-

Monitoring: Take a 50 µL aliquot every hour for FTIR analysis (see Section 4).

-

Workup: Remove solvent via rotary evaporation at 40°C under reduced pressure.

-

Purification: The product is a viscous oil. If high purity is required, perform column chromatography (Silica gel, Hexane:Ethyl Acetate 3:1).

Protocol B: Surface Functionalization (Adaptation for Silica)

Critical Note: While this guide focuses on the "Trimethyl" variant, surface functionalization typically requires the "Trimethoxy" or "Triethoxy" analogue (GLYMO). If you are using GPTMS (Trimethyl) on a surface, the surface must already be hydrophobic or modified to interact with the methyl groups. The protocol below assumes the standard covalent attachment via an amine-functionalized surface reacting with the GPTMS epoxide tail.

Workflow Visualization:

Figure 2: Step-by-step workflow for reacting GPTMS with an amine-bearing surface.

Characterization & Validation

Trustworthiness in chemical synthesis relies on validating the disappearance of reactants and the appearance of specific product motifs.

FTIR Spectroscopy (Key Indicators)

The most rapid method to confirm ring opening.

| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |

| Epoxide Ring (Asymmetric) | 915 ± 5 | Disappears / Decreases |

| Epoxide C-H Stretch | 3050 | Disappears |

| Hydroxyl (-OH) | 3300–3500 | Appears (Broad band) |

| C-N Stretch | 1100–1200 | Appears (Overlaps with Si-C) |

¹H-NMR Spectroscopy (CDCl₃)

NMR provides definitive proof of the regiochemistry.

-

Reactant (GPTMS): Epoxide protons appear as multiplets at 2.6 ppm and 2.8 ppm , and a multiplet at 3.1 ppm (methine).

-

Product (β-Amino Alcohol): The epoxide signals vanish.[1] New signals for the

adjacent to the nitrogen appear downfield at ~3.4–3.7 ppm , and the new methine proton (CH-OH) shifts to ~3.8–4.0 ppm .

Troubleshooting & FAQs

Q1: My reaction mixture turned into a gel. What happened?

-

Cause: Homopolymerization of the epoxide or (if using alkoxy-silanes) hydrolysis-condensation of the silane head.

-

Solution: Ensure the amine is not acting as a base catalyst for polymerization. Use a strict 1:1 or excess amine ratio. If using alkoxy-silanes, ensure anhydrous conditions.

Q2: The reaction rate is too slow at room temperature.

-

Cause: High activation energy of the ring opening.

-

Solution: Add a catalyst. Mild Lewis acids (like Calcium Triflate) or simply switching to a protic solvent (Ethanol) can accelerate the reaction significantly compared to Toluene or THF.

Q3: How do I distinguish between secondary and tertiary amine products?

-

Solution: Use titration or quantitative NMR. A tertiary amine (formed by reacting one amine with two GPTMS molecules) will lack the N-H proton signal in NMR and will show two sets of silane propyl chain signals per nitrogen.

References

-

Mechanism of Epoxide Ring Opening

-

Smith, M. B. (2020).[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.

-

-

Kinetics of Epoxy-Amine Reactions

-

Galy, J., et al. (1986). "Mechanism of the reaction between epoxy resins and amines."[3] Makromolekulare Chemie.

-

-

Silane Functionalization Protocols

- Hermanson, G. T. (2013). "Bioconjugate Techniques (3rd Edition)." Academic Press. (Chapter 14: Silane Coupling Agents).

-

FTIR Characterization of Epoxides

- Piozzi, A., et al. (2004). "FTIR study of the epoxy-amine reaction." Journal of Applied Polymer Science.

Sources

- 1. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Glycidyloxypropyltrimethoxysilane (GOPS) Storage and Stability

Welcome to the technical support center for Glycidyloxypropyltrimethoxysilane (GOPS), also known as (3-Glycidyloxypropyl)trimethoxysilane or GLYMO. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile bifunctional organosilane. Ensuring the integrity of GOPS is paramount for reproducible and successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on GOPS Stability and Storage

This section addresses the fundamental principles governing the stability of GOPS and provides answers to common questions regarding its storage.

Q1: What is Glycidyloxypropyltrimethoxysilane (GOPS), and why is its stability important?

A1: Glycidyloxypropyltrimethoxysilane (GOPS) is a bifunctional organosilane that possesses both a reactive organic epoxy group and hydrolyzable inorganic methoxysilyl groups.[1] This dual reactivity allows it to act as a molecular bridge, chemically bonding to both inorganic materials (like glass, metals, and fillers) and organic polymers.[1] Its effectiveness as an adhesion promoter, cross-linker, or surface modifier is entirely dependent on the integrity of both its epoxy and trimethoxysilane functionalities. The hydrolysis of either of these groups can significantly alter its chemical properties and performance in applications.

Q2: What are the primary degradation pathways for GOPS during storage?

A2: The two primary degradation pathways for GOPS during storage are:

-

Hydrolysis of the Trimethoxysilane Group: The methoxy groups are susceptible to reaction with water (moisture), leading to the formation of silanol (Si-OH) groups and the release of methanol.[2][3] This is often the initial and most common degradation pathway.

-

Hydrolysis of the Epoxy Ring (Epoxy Ring Opening): The three-membered epoxy ring can undergo a ring-opening reaction, especially in the presence of water and a catalyst (acidic or basic conditions), to form a diol.[4][5][6]

Q3: What are the visible signs of GOPS degradation?

A3: While subtle chemical changes may not be visible, significant degradation can manifest as:

-

Increased Viscosity: As the silane hydrolyzes, it can begin to self-condense, forming siloxane bonds (Si-O-Si), which increases the viscosity of the liquid.

-

Gelling or Solidification: In advanced stages of degradation, extensive self-condensation can lead to the formation of a gel or solid material in the container.

-

Hazy or Cloudy Appearance: The presence of water and the formation of insoluble hydrolysis and condensation products can cause the initially clear liquid to become hazy.

Q4: What are the ideal storage conditions for GOPS?

A4: To minimize degradation, GOPS should be stored in a cool, dry, and dark place.[7][8][9][10] The container should be tightly sealed to prevent moisture ingress.[3][7][11][12] For long-term storage, refrigeration (e.g., 2-8°C) is often recommended, but it's crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.[13][14][15]

Section 2: Troubleshooting Guide: Detecting and Quantifying Hydrolysis

This section provides practical guidance on how to identify and measure the extent of GOPS degradation in your stored material.

Q5: My experiment is yielding inconsistent results. How can I check if my GOPS has degraded?

A5: Inconsistent experimental results are a common indicator of reagent degradation. You can use spectroscopic methods to assess the chemical integrity of your GOPS. The two most common techniques are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Detection of GOPS Hydrolysis using FTIR Spectroscopy

FTIR spectroscopy is a powerful and accessible technique to monitor changes in the chemical bonds within the GOPS molecule.[6][16][17]

Objective: To identify the presence of silanol (Si-OH) groups resulting from the hydrolysis of the trimethoxysilane moiety and the disappearance of the epoxy ring.

Methodology:

-

Sample Preparation:

-

Acquire a background spectrum of the empty sample holder (e.g., salt plates for liquid analysis or an empty ATR crystal).

-

Place a small drop of the GOPS sample onto the salt plate or ATR crystal.

-

-

Data Acquisition:

-

Collect the infrared spectrum of the GOPS sample over the range of 4000-650 cm⁻¹.

-

-

Spectral Analysis:

-

Look for the appearance of a broad peak in the 3200-3700 cm⁻¹ region. This indicates the presence of O-H stretching vibrations from silanol (Si-OH) groups, a direct product of hydrolysis.[6][18]

-

Monitor the intensity of the characteristic epoxy ring vibration around 910-950 cm⁻¹ and ~1270 cm⁻¹. A significant decrease in the intensity of this peak compared to a fresh sample suggests epoxy ring opening.[6]

-

Observe changes in the Si-O-C stretching region (around 1080-1190 cm⁻¹). Hydrolysis will lead to a decrease in the intensity of these peaks and the appearance of Si-O-Si bands from condensation.

-

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) | Indication of Hydrolysis |

| Silanol (Si-OH) | 3200-3700 (broad) | Appearance or increase in intensity |

| Epoxy Ring | ~910-950 and ~1270 | Decrease in intensity |

| Methoxysilane (Si-O-CH₃) | ~1080-1190 and ~2845 | Decrease in intensity |

| Siloxane (Si-O-Si) | ~1010-1190 | Appearance or increase in intensity |

Protocol 2: Quantitative Analysis of Epoxy Ring Opening by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to quantify the extent of epoxy ring opening.[5][19][20]

Objective: To determine the percentage of intact epoxy rings in a GOPS sample.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the GOPS sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

-

Spectral Analysis:

-

Identify the characteristic signals for the protons of the epoxy ring, which typically appear as multiplets in the range of 2.6-3.2 ppm.

-

Identify the signals corresponding to the protons of the diol formed upon hydrolysis of the epoxy ring. These will appear at a different chemical shift, typically downfield from the epoxy protons.

-

Integrate the area under the peaks for both the epoxy protons and the diol protons.

-

Calculate the percentage of intact epoxy rings using the following formula: % Intact Epoxy = [Integral of Epoxy Protons / (Integral of Epoxy Protons + Integral of Diol Protons)] * 100

-

Section 3: Preventative Measures and Best Practices

Proactive measures are crucial for maintaining the quality and extending the shelf-life of GOPS.

Q6: How can I prevent moisture from contaminating my GOPS during storage and handling?

A6: Preventing moisture contamination is the single most important factor in preserving GOPS.

-

Proper Sealing: Always keep the container tightly sealed when not in use.[3][7][11][12] Use containers with high-quality, moisture-proof seals. After opening, it is best practice to reseal the container carefully.[11]

-

Inert Atmosphere: For long-term storage or for high-purity applications, consider blanketing the headspace of the container with a dry, inert gas like nitrogen or argon before sealing. This displaces moist air.

-

Use of Desiccants: Store the sealed GOPS container inside a desiccator or a sealed secondary container with a desiccant (e.g., silica gel) to absorb any ambient moisture.

-

Handling in a Dry Environment: When possible, handle GOPS in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and avoid handling on humid days.

-

Use a Syringe for Transfer: To minimize exposure to air, use a dry syringe to withdraw the required amount of GOPS from the container instead of opening the cap repeatedly.[13]

Q7: Can temperature affect the stability of GOPS?

A7: Yes, temperature plays a significant role in the rate of degradation. Elevated temperatures can accelerate both the hydrolysis of the trimethoxysilane group and the opening of the epoxy ring.[5] It is recommended to store GOPS in a cool place, away from heat sources and direct sunlight.[7][8][9][10]

Q8: What is the expected shelf life of GOPS?

A8: When stored in a strictly sealed and unopened container under recommended conditions, the shelf life of GOPS is typically around 12 months.[1][11] However, once the container is opened, the shelf life can be significantly reduced due to exposure to atmospheric moisture. It is best to use the product as soon as possible after opening.[1] If a product has expired but passes inspection via the methods described in Section 2, it may still be usable, but this should be determined by the user.[11]

References

-

3-Glycidoxypropyltrimethoxysilane. (n.d.). Evonik. Retrieved February 24, 2026, from [Link]

-

(3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE - Safety Data Sheet. (2015, January 23). Gelest, Inc. Retrieved February 24, 2026, from [Link]

-

Reactions of Epoxides: Ring-Opening. (n.d.). PennState. Retrieved February 24, 2026, from [Link]

-

How Does a Silane Coupling Agent Work? (n.d.). Gelest Technical Library. Retrieved February 24, 2026, from [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions. (2024, November 18). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

(3-GLYCİDYLOXYPROPYL)TRİMETHOXYSİLANE /SILANE COUPLING AGENT. (n.d.). Retrieved February 24, 2026, from [Link]

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) ≥98%. (2025, December 4). SIOResin. Retrieved February 24, 2026, from [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2008, February 1). Langmuir. Retrieved February 24, 2026, from [Link]

-

Msds (3-Glycidyloxypropyl) Trimethoxysilane EN. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (2024, October 29). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

-

In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (2024, October 30). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved February 24, 2026, from [Link]

-

Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Understanding Silane Functionalization. (n.d.). Surface Science and Technology. Retrieved February 24, 2026, from [Link]

-

Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (n.d.). SciELO. Retrieved February 24, 2026, from [Link]

-

Silane Coupling Agents. (n.d.). Silico. Retrieved February 24, 2026, from [Link]

-

TGA/FTIR spectra of (a) epoxy for (i) first degradation (ii) second degradation, (b) Epoxy/MDA, and (c) Cu-Epoxy/MDA. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. (n.d.). Retrieved February 24, 2026, from [Link]

-

Any advice transferring & storing of organosilane coupling agent?. (2015, December 19). ResearchGate. Retrieved February 24, 2026, from [Link]

-

FTIR and GCMS analysis of epoxy resin decomposition products feeding the flame during UL 94 standard flammability test. (n.d.). arXiv.org. Retrieved February 24, 2026, from [Link]

-

A NMR Study on the Hydrolysis, Condensation and Epoxide Ring-Opening Reaction in Sols and Gels of the System Glycidoxypropyltrimethoxysilane-Water-Titaniumtetraethoxide. (1998, November 1). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Water's Role in Silica Silanization. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

The reactions of 3-glycidoxypropyltrimethoxysilane in acidic solutions on polymerization and in the presence of silica. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. (2023, September 15). International Journal for Multidisciplinary Research. Retrieved February 24, 2026, from [Link]

-

Silane Coupling Agent Storage & Handling Guide. (n.d.). Power Chemical Corporation. Retrieved February 24, 2026, from [Link]

-

Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. (2020, July 15). PubMed. Retrieved February 24, 2026, from [Link]

-

(3-Glycidoxypropyl)trimethoxysilane. (2024, November 13). East Harbour Group. Retrieved February 24, 2026, from [Link]

-

Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. (2025, August 6). Journal of Sol-Gel Science and Technology. Retrieved February 24, 2026, from [Link]

-

Prediction of Thermal Exposure and Mechanical Behavior of Epoxy Resin Using Artificial Neural Networks and Fourier Transform Infrared Spectroscopy. (2019, February 19). MDPI. Retrieved February 24, 2026, from [Link]

-

Monitoring and simulations of hydrolysis in epoxy matrix composites during hygrothermal aging. (n.d.). CORE. Retrieved February 24, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved February 24, 2026, from [Link]

-

Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. (2022, January 17). National Institutes of Health. Retrieved February 24, 2026, from [Link]

-

(PDF) Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. (2010, June 4). CDC Stacks. Retrieved February 24, 2026, from [Link]

-

A structural study of epoxidized natural rubber (ENR-50) ring opening under mild acidic condition. (2025, November 29). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. (2019, June 20). ACS Omega. Retrieved February 24, 2026, from [Link]

-

CH 336: Epoxide Spectroscopy. (2020, February 7). Oregon State University. Retrieved February 24, 2026, from [Link]

-

1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016, February 12). The Marine Lipids Lab. Retrieved February 24, 2026, from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. dakenchem.com [dakenchem.com]

- 3. gelest.com [gelest.com]

- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. aksci.com [aksci.com]

- 8. silicorex.com [silicorex.com]

- 9. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 10. uychem.com [uychem.com]

- 11. sioresin.com [sioresin.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. ijfmr.com [ijfmr.com]

- 15. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 16. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 17. In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arxiv.org [arxiv.org]

- 19. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 20. marinelipids.ca [marinelipids.ca]

Technical Support Center: Troubleshooting Low Grafting Density of Trimethylsilanes

The following guide serves as a specialized Technical Support Center for researchers encountering low grafting densities with trimethylsilanes (TMS) on solid supports.

Diagnostic Workflow: Root Cause Analysis